![molecular formula C9H18ClN3O2 B5875362 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. In
Mecanismo De Acción
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride selectively inhibits the enzyme 20-HETE, which is involved in the production of a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting 20-HETE, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride reduces blood pressure, improves endothelial function, and reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride are primarily related to its inhibition of 20-HETE. In animal models, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its selectivity for 20-HETE, which allows for specific inhibition of this enzyme without affecting other pathways. However, one limitation of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its potential toxicity, as it has been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride research, including investigating its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride and to investigate potential side effects and toxicity. Finally, the development of more selective and potent inhibitors of 20-HETE may lead to the discovery of new therapeutic targets for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride involves several steps, including the reaction of 2-oxo-N-(piperidin-1-yl)acetamide with hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-(piperidin-1-yl)acetamide. This intermediate is then treated with ethylene oxide in the presence of potassium carbonate to yield 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been extensively studied in various scientific research fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure and improve endothelial function by inhibiting the production of 20-HETE. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been investigated as a potential anti-angiogenic agent, as 20-HETE is involved in the regulation of angiogenesis. Inflammation is also a target of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, as it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

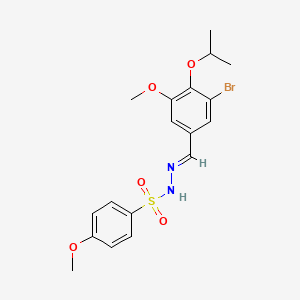
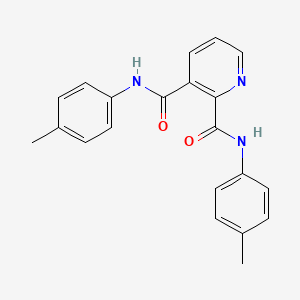
![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)
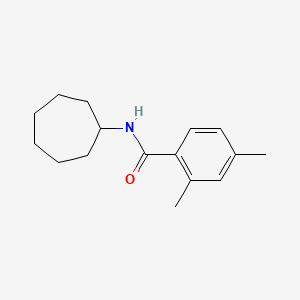
![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)
![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)
![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)
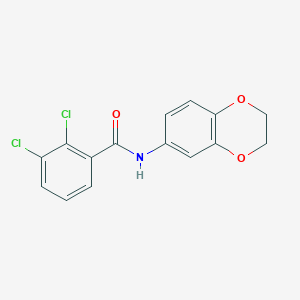
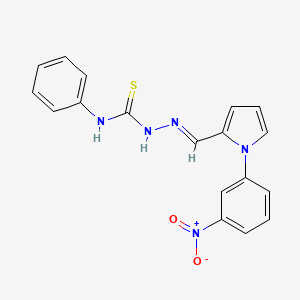
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)